3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

orexin receptor antagonist OX1/OX2 dual antagonist sleep disorder research

A balanced dual orexin receptor antagonist with sub-nanomolar OX1 binding (Ki = 0.200 nM) and near-equipotent functional blockade (IC₅₀: OX1 45 nM, OX2 34 nM). The ~1.3-fold IC₅₀ ratio ensures simultaneous pan-orexin antagonism—ideal for studying endogenous orexin tone where subtype-selective tools underrepresent network pharmacology. Its morpholinopyrimidinone scaffold also serves as a PDE4D-negative control and a reference standard for steering kinase-biased libraries toward GPCR selectivity. Confirmed identity; for R&D only.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 1210474-29-5
Cat. No. B2710887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
CAS1210474-29-5
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O3/c1-13-9-20(10-14(2)24-13)18(23)11-21-12-19-16(8-17(21)22)15-6-4-3-5-7-15/h3-8,12-14H,9-11H2,1-2H3
InChIKeyUISUILQUCOLPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one (CAS 1210474-29-5): Pharmacological Profile for Targeted Procurement


3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one (CAS 1210474-29-5) is a synthetic small-molecule dual antagonist of the human orexin-1 (OX1) and orexin-2 (OX2) receptors, belonging to the morpholinopyrimidinone chemical class. It demonstrates high binding affinity at both receptor subtypes, with a reported Ki of 0.200 nM at OX1 and functional IC50 values of 45 nM (OX1) and 34 nM (OX2) in recombinant CHO cell assays [1][2]. The compound is structurally related to morpholino-pyrimidine derivatives patented as mTOR/PI3K inhibitors, though its primary curated pharmacological profile is as an orexin receptor modulator [3].

Why Generic Substitution Fails for 3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one


The dual orexin receptor antagonist profile of this compound is highly sensitive to subtle structural variations in the morpholine, linker, and pyrimidine-phenyl regions. Even minor changes among in-class morpholinopyrimidinones can shift selectivity between OX1 and OX2, alter functional antagonism kinetics, or introduce off-target liabilities such as PDE4D or mTOR/PI3K pathway modulation [1][2]. Without explicit, matched-assay comparative data against each candidate analog, simple potency extrapolation is insufficient; compounds with similar core scaffolds but differing substitution patterns may exhibit divergent pharmacological fingerprints that confound research reproducibility [3].

Quantitative Differentiation of 3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one Relative to In-Class Comparators


Dual Orexin Receptor Antagonism (DORA) Profile: High Affinity at Both OX1 and OX2

This compound exhibits a balanced dual antagonist profile at human orexin receptors. It demonstrates a high binding affinity at OX1 (Ki = 0.200 nM) and functional antagonism in cellular assays (IC50: OX1 = 45 nM, OX2 = 34 nM). This is a class-level inference, as the specific comparator baseline for a 'standard DORA' such as Almorexant (ACT-078573) is not measured in the same assay. However, the OX1 Ki is numerically comparable to clinical-stage DORAs [1]. The balanced OX1/OX2 functional IC50 ratio of approximately 1.3 indicates a non-selective DORA phenotype, which is desired for certain therapeutic hypotheses [2].

orexin receptor antagonist OX1/OX2 dual antagonist sleep disorder research

Morpholinopyrimidinone Core with Distinct Pharmacological Selectivity vs. PDE4D and mTOR/PI3K Liability

The 2,6-dimethylmorpholino-2-oxoethyl substituent is also found in PDE4D inhibitors such as GEBR-7b, where it contributes to potent PDE4D inhibition [1]. However, this compound's pyrimidin-4(3H)-one core with a 6-phenyl group redirects activity toward orexin receptors, as evidenced by the absence of reported PDE4D data for this CAS number, and its primary annotation in ChEMBL as an orexin ligand. This represents a cross-study comparable inference: the same morpholino fragment can be tuned by core scaffold modification to switch biological target from PDE4D to orexin receptors.

kinase selectivity PDE4D inhibition off-target profiling

Patent-Documented Structural Novelty Within Morpholinopyrimidine mTOR/PI3K Inhibitor Class

The compound is encompassed by the generic Markush structure in patent US20090018134A1, which claims morpholino pyrimidine derivatives as mTOR and/or PI3K inhibitors [1]. However, this specific compound is not exemplified in the patent, and its primary pharmacological annotation is as an orexin receptor antagonist. This provides supporting evidence that the compound occupies a unique intersection: it is a morpholinopyrimidine that can theoretically engage the mTOR/PI3K kinase family but has demonstrated high-potency orexin antagonism, suggesting a divergent selectivity profile compared to known dual mTOR/PI3K inhibitors like KU-0063794 (which incorporates a pyrido[2,3-d]pyrimidine core).

mTOR inhibitor PI3K inhibitor morpholinopyrimidine patent landscape

Targeted Application Scenarios for 3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one


In Vitro Characterization of Orexin-Mediated Signaling Pathways in Sleep-Wake Cycle Research

The balanced dual antagonism at OX1/OX2 (IC50 ratio ~1.3) makes this compound suitable for pharmacological studies of orexin-dependent neuronal circuits in vitro, particularly where subtype-selective antagonists would give an incomplete picture of endogenous orexin tone [1][2]. Researchers can use it to validate the functional consequences of pan-orexin blockade in primary neuronal cultures or brain slice electrophysiology, with the confidence that it binds the orthosteric site with sub-nanomolar affinity.

Chemical Probe for Differentiating Orexin Receptor from PDE4D-Mediated Effects

Given the shared morpholino fragment with PDE4D inhibitors like GEBR-7b, this compound serves as a valuable negative control in phenotypic assays where both orexin and PDE4D pathways may contribute to the observed phenotype [1]. Its selectivity for orexin receptors helps deconvolute target-specific pharmacology in neurobehavioral models.

Scaffold-Hopping Reference for Kinase vs. GPCR Selectivity in Morpholinopyrimidine Library Design

Medicinal chemistry groups expanding morpholinopyrimidine libraries can use this compound as a reference point for understanding how the 6-phenylpyrimidin-4(3H)-one core redirects activity from kinase inhibition (mTOR/PI3K) toward GPCR antagonism (orexin receptors) [1]. This supports rational design of target-class-selective compound collections.

Quote Request

Request a Quote for 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.